molecular formula C28H23I3O B14250402 Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- CAS No. 256224-21-2

Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-

Cat. No.: B14250402
CAS No.: 256224-21-2
M. Wt: 756.2 g/mol
InChI Key: ICDXTPCGAMMMAL-UHFFFAOYSA-N
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Description

Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- is a complex organic compound characterized by the presence of multiple iodine atoms and methyl groups attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of iodine atoms can produce a variety of functionalized derivatives .

Scientific Research Applications

Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis

Properties

CAS No.

256224-21-2

Molecular Formula

C28H23I3O

Molecular Weight

756.2 g/mol

IUPAC Name

4-[tris(4-iodo-3-methylphenyl)methyl]phenol

InChI

InChI=1S/C28H23I3O/c1-17-14-21(6-11-25(17)29)28(20-4-9-24(32)10-5-20,22-7-12-26(30)18(2)15-22)23-8-13-27(31)19(3)16-23/h4-16,32H,1-3H3

InChI Key

ICDXTPCGAMMMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)(C3=CC(=C(C=C3)I)C)C4=CC(=C(C=C4)I)C)I

Origin of Product

United States

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